4-propoxy-N-propylbenzamide
Overview
Description
4-propoxy-N-propylbenzamide is an organic compound belonging to the class of benzamides. It is characterized by the presence of a benzamide core with a propoxy group attached to the fourth position of the benzene ring and a propyl group attached to the nitrogen atom of the amide. This compound has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-N-propylbenzamide typically involves the reaction of 4-propoxybenzoic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-propoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The propoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-propoxybenzoic acid or other oxidized derivatives.
Reduction: Formation of 4-propoxy-N-propylamine or other reduced forms.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-propoxy-N-propylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-propoxy-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-propylbenzamide: Similar structure but lacks the propoxy group.
4-methoxy-N-propylbenzamide: Similar structure with a methoxy group instead of a propoxy group.
4-ethoxy-N-propylbenzamide: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
4-propoxy-N-propylbenzamide is unique due to the presence of both the propoxy and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
4-propoxy-N-propylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-9-14-13(15)11-5-7-12(8-6-11)16-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGUZKWSSBKHTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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